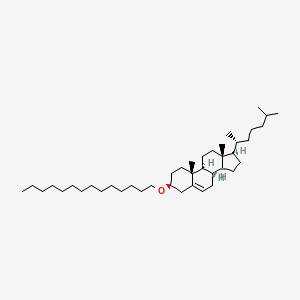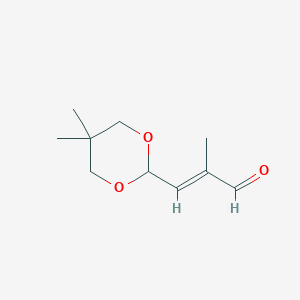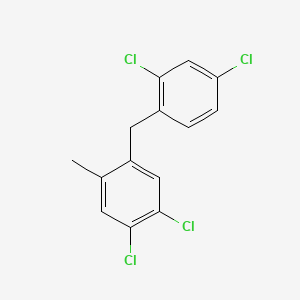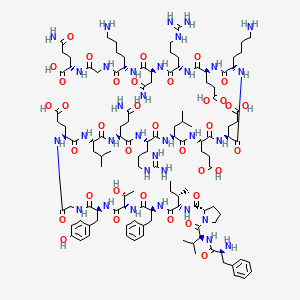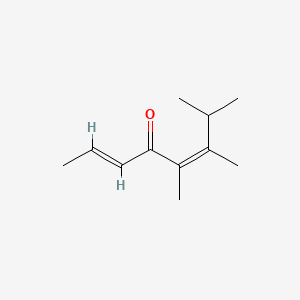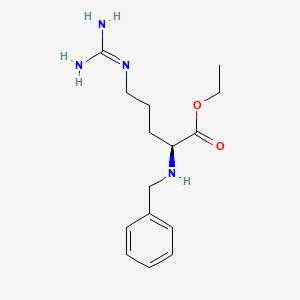![molecular formula C72H140O8 B12675130 [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate CAS No. 93980-63-3](/img/structure/B12675130.png)
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate: is a complex organic compound characterized by its long-chain fatty acid esters. This compound is notable for its unique structure, which includes multiple ester linkages and hydroxyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate typically involves esterification reactions. The process begins with the preparation of docosanoic acid, which is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with docosanoic acid under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, replacing the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate is studied for its potential as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: In biological research, this compound is investigated for its role in cell membrane structure and function, given its similarity to natural phospholipids.
Medicine: In medicine, it is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Industrially, this compound is used in the production of cosmetics and personal care products, where it acts as an emollient and stabilizer.
Wirkmechanismus
The mechanism of action of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Comparison: Compared to these similar compounds, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate has longer fatty acid chains, which can enhance its hydrophobic interactions and stability in various applications. Its unique structure also provides distinct physicochemical properties, making it suitable for specialized uses in research and industry.
Eigenschaften
CAS-Nummer |
93980-63-3 |
|---|---|
Molekularformel |
C72H140O8 |
Molekulargewicht |
1133.9 g/mol |
IUPAC-Name |
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C72H140O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-68(73)78-71(76)64-66-77-67-65-72(79-69(74)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80-70(75)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h71-72,76H,4-67H2,1-3H3 |
InChI-Schlüssel |
HVPXPKUGOVJZJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
